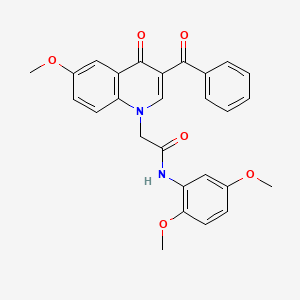

2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide

Description

Properties

IUPAC Name |

2-(3-benzoyl-6-methoxy-4-oxoquinolin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O6/c1-33-18-9-11-23-20(13-18)27(32)21(26(31)17-7-5-4-6-8-17)15-29(23)16-25(30)28-22-14-19(34-2)10-12-24(22)35-3/h4-15H,16H2,1-3H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJKTYTSKVMZRLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=C(C=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-benzoyl-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide is a derivative of the quinoline class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesizing research findings and case studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 442.5 g/mol. Its structure comprises a quinoline core integrated with various functional groups that influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C26H22N2O5 |

| Molecular Weight | 442.5 g/mol |

| Chemical Class | Quinoline derivatives |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. The mechanisms may include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in inflammation and cancer progression.

- Receptor Modulation : It may modulate receptors related to pain and inflammation pathways, contributing to its anti-inflammatory properties.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can reduce the viability of various cancer cell lines by inducing apoptosis and inhibiting proliferation. For instance, a study demonstrated that derivatives of similar compounds showed reduced viability in A549 lung cancer cells by approximately 64% when treated with specific substitutions on the phenyl ring .

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. It has been shown to suppress the induction of inducible nitric oxide synthase (iNOS), which plays a critical role in inflammatory responses. This suppression can lead to reduced inflammation in various models, making it a candidate for further development in treating inflammatory diseases .

Case Studies

- Study on Anticancer Activity : A recent investigation into quinoline derivatives revealed that modifications on the phenyl ring significantly enhanced anticancer activity. The incorporation of specific substituents led to improved efficacy against cancer cell lines while maintaining low cytotoxicity towards normal cells .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory potential of similar compounds found that they effectively inhibited pro-inflammatory cytokines in vitro, suggesting potential use in chronic inflammatory conditions .

Comparison with Similar Compounds

Research Findings and Implications

- Core Heterocycle Impact: Benzothiazole derivatives (e.g., Compound 29) exhibit higher yields in microwave-assisted syntheses compared to traditional quinoline syntheses, which often require harsh conditions .

- Substituent Effects : The 2,5-dimethoxyphenyl acetamide group is conserved across analogs, suggesting its critical role in target engagement, possibly through π-π stacking or hydrogen bonding .

- Unresolved Questions : The biological activity of the target compound remains uncharacterized in the provided evidence, necessitating further studies to evaluate its potency against related targets (e.g., kinases or GPCRs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.